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molecular formula C11H14BrFO2 B8496895 4-Bromo-1-(diethoxymethyl)-2-fluorobenzene CAS No. 1174493-83-4

4-Bromo-1-(diethoxymethyl)-2-fluorobenzene

Cat. No. B8496895
M. Wt: 277.13 g/mol
InChI Key: DGDLMGAXCFRJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278335B2

Procedure details

The title compound was prepared as described in Example 15, Step 2 using 4-bromo-2-fluorobenzaldehyde (102 g, 0.5 mol), triethylorthoformate (88.8 g, 0.6 mol), and PPTS (2.52 g, 0.05 mol) as starting materials. 1H NMR (400 MHz, CDCl3): δ 7.41 (d, 1H), 7.21 (d, 1H), 7.14 (d, 1H), 5.60 (s, 1H), 3.68 (q, 2H), 3.49 (q, 2H), 1.17 (t, 6H).
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
88.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.52 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[C:4]([F:10])[CH:3]=1.C(O[CH:14]([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])C.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:14]([O:15][CH2:16][CH3:17])[O:18][CH2:19][CH3:20])=[C:4]([F:10])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Step Two
Name
Quantity
88.8 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Three
Name
Quantity
2.52 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(OCC)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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